1-Methyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety, which is a significant heterocyclic system found in many natural products and pharmaceuticals . The presence of the thiazolidine ring adds to its chemical diversity and potential biological activity .
Preparation Methods
The synthesis of 1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a thiazolidine precursor.
Final Functionalization:
Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2’,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . The thiazolidine ring may also contribute to its activity by interacting with different molecular sites .
Comparison with Similar Compounds
Similar compounds include other spiroindole and spirooxindole derivatives, such as:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition properties.
Horsfiline: Exhibits significant biological activity against cancer cells.
Mitraphylline: Used for its antimicrobial properties.
1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2’,4-dione stands out due to its unique combination of the indole and thiazolidine rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1'-methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)20-16(21)11-23-18(20)14-8-3-4-9-15(14)19(2)17(18)22/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXRHEAIKICFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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